Antiviral Screening Hit Qualification: EC₅₀ Below 10 µM Against Four EV-A71 Clinical Isolates
In a systematic in vitro screen of 24 synthetic 2-aryl-isoindolin-1-one compounds, 2-(4-methoxyphenyl)isoindolin-1-one (compound A7) was one of only 10 compounds that demonstrated significant antiviral activity, defined as an EC₅₀ below 10 µM, across all four EV-A71 clinical isolates tested (H, BrCr, Shenzhen98, Jiangsu52) [1]. The remaining 14 compounds in the library failed to reach this potency threshold against at least one of the four strains. Compound A7 was specifically listed among the active subset (A1–A5, A7, 4, 6, B1, and D3) with acceptable selectivity index (SI) values [1]. This places A7 in the top 42% of the screening library, confirming its suitability as a validated hit compound for further optimization.
| Evidence Dimension | Antiviral potency (EC₅₀) against EV-A71 clinical isolates in Vero cells |
|---|---|
| Target Compound Data | EC₅₀ < 10 µM against all four EV-A71 strains (H, BrCr, Shenzhen98, Jiangsu52); acceptable SI |
| Comparator Or Baseline | 14 of 24 library compounds with EC₅₀ > 10 µM and/or unacceptable SI against one or more strains |
| Quantified Difference | Qualified as active (EC₅₀ < 10 µM) versus inactive; 10/24 active rate in this chemotype |
| Conditions | In vitro antiviral assay in Vero (African green monkey kidney) cells infected with four EV-A71 clinical isolates; compound screened at 3-fold serial dilutions from 400 to 0.18 µM; EC₅₀ calculated by Reed–Muench method |
Why This Matters
This binary classification (active vs. inactive) is a critical procurement filter: researchers seeking validated EV-A71 antiviral hits should prioritize the 10 active compounds, and A7 is one of them.
- [1] Wang, Y.; Wang, H.; Jiang, X.; Jiang, Z.; Guo, T.; Ji, X.; Li, Y.; Li, Y.; Li, Z. Synthesis and Broad Antiviral Activity of Novel 2-aryl-isoindolin-1-ones towards Diverse Enterovirus A71 Clinical Isolates. Molecules 2019, 24(5), 985. View Source
